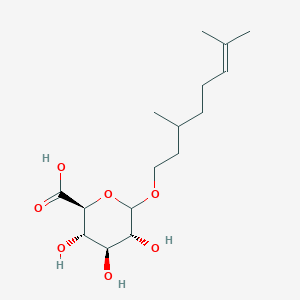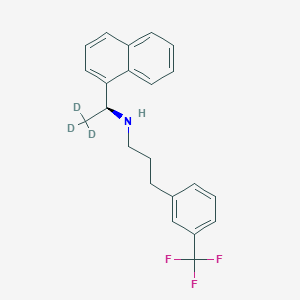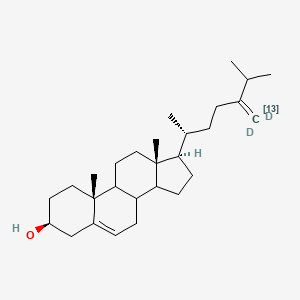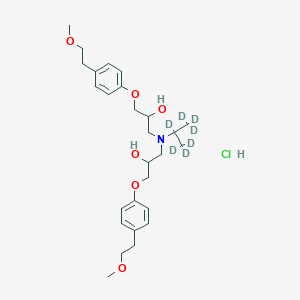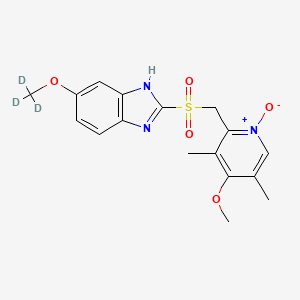![molecular formula C21H23D5O2 B1165208 (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-(1,1,2,2,2-pentadeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1165208.png)
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-(1,1,2,2,2-pentadeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CAS Number: 6533-00-2 (unlabeled)
Applications De Recherche Scientifique
Crystallography and Molecular Structure
- The compound demonstrates its utility in crystallography, aiding in the understanding of molecular structures, as seen in studies of similar steroidal compounds. For example, crystal structure analysis of closely related compounds has provided insights into the conformations of various steroidal rings, which is fundamental in understanding the chemical behavior and interactions of these compounds (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Chemical Synthesis and Modifications
- The compound's relevance is evident in chemical synthesis and modification research. Its structure has been pivotal in synthesizing various steroidal derivatives, providing a basis for developing new chemical entities with potential applications in medicinal chemistry and material science. Studies on similar steroidal frameworks have explored various chemical modifications to alter their properties for specific applications (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Nanotechnology
- This compound is instrumental in nanotechnology, particularly in creating nanoparticles for medical and industrial applications. Research in this area has focused on developing nanoparticles with specific properties, such as size and toxicity, for targeted applications (Морозов, Чистяков, Утехина, Астахова, Гончаров, Сергеева, & Сергеев, 2015).
Medicinal Applications
- In medicinal research, derivatives of this compound have shown potential in developing therapeutics. For instance, its structural analogs have been studied for antimicrobial and antitumor activities, suggesting its potential as a precursor in synthesizing drugs with these properties (Shaheen, Ali, Rosario, & Shah, 2014).
Molecular Docking Studies
- The compound also finds application in molecular docking studies, particularly in understanding protein-ligand interactions. This is crucial in drug development, where understanding how different molecules bind to specific proteins can inform the design of new drugs (Olushola-Siedoks, Igbo, Asieba, Damola, & Igwe, 2020).
Organic Synthesis
- Additionally, this compound is significant in the field of organic synthesis. It serves as a building block in synthesizing various organic compounds, which can be used in developing new materials or as intermediates in pharmaceutical synthesis (Schotes & Mezzetti, 2010).
Propriétés
Nom du produit |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-(1,1,2,2,2-pentadeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
|---|---|
Formule moléculaire |
C21H23D5O2 |
Poids moléculaire |
317.48 |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-(1,1,2,2,2-pentadeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i1D3,3D2 |
SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




